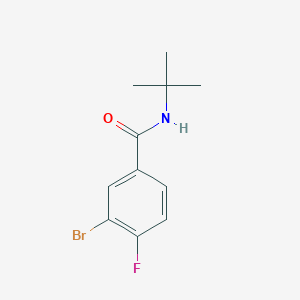

T-Butyl 3-bromo-4-fluorobenzamide

描述

Significance of Benzamide (B126) Scaffolds in Synthetic Chemistry

The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide group, is a fundamental building block in organic synthesis. mdpi.com Amide bonds are prevalent in a vast array of biologically active molecules and are recognized for their stability and diverse pharmacological activities. mdpi.com The presence of the benzamide core provides a robust framework that can be readily functionalized, allowing for the systematic modification of a molecule's properties. mdpi.com This adaptability makes benzamides valuable intermediates in the synthesis of a wide range of more complex chemical entities. mdpi.com

Role of Halogen Substituents in Aromatic Systems

The introduction of halogen atoms, such as bromine and fluorine, onto an aromatic ring profoundly influences the molecule's reactivity and physical properties. Halogens are electronegative atoms that can withdraw electron density from the aromatic ring through the inductive effect, while also donating electron density through resonance. This dual electronic nature can be exploited in various chemical transformations.

Furthermore, carbon-halogen bonds serve as versatile handles for a variety of chemical reactions. rsc.orgresearchgate.net They can be activated under specific conditions, such as through visible-light-induced photoredox catalysis, to generate reactive aryl radicals. rsc.orgresearchgate.net These radicals can then participate in a range of transformations, including cyclizations and substitutions, enabling the construction of intricate molecular architectures. rsc.org

Overview of Tertiary Butyl Groups in Molecular Design

The tertiary-butyl (t-butyl) group, with its characteristic three methyl groups attached to a central carbon, is a sterically bulky substituent. fiveable.me This bulkiness is a key feature utilized in molecular design to impart kinetic stability to compounds by sterically hindering reactive sites. researchgate.netwikipedia.org This phenomenon is often referred to as the "tert-butyl effect." researchgate.net The t-butyl group's significant size can influence the conformation of molecules and can be employed as a protecting group in organic synthesis due to its resistance to certain reaction conditions. fiveable.mewikipedia.org

Contextualizing T-Butyl 3-bromo-4-fluorobenzamide (B1271551) within Advanced Organic Synthesis Research

T-Butyl 3-bromo-4-fluorobenzamide integrates the key features discussed above: a stable benzamide core, two different halogen substituents (bromo and fluoro), and a sterically demanding t-butyl group. This combination of functionalities makes it a valuable substrate and intermediate in advanced organic synthesis research. The bromine atom provides a site for cross-coupling reactions or radical transformations, while the fluorine atom can modulate the electronic properties of the aromatic ring and influence intermolecular interactions. The t-butyl group can direct the regioselectivity of reactions and enhance the stability of the molecule.

This specific arrangement of functional groups allows researchers to explore a variety of synthetic strategies and to construct more complex and potentially bioactive molecules. The study of compounds like this compound contributes to the development of new synthetic methodologies and the discovery of novel chemical entities.

Chemical Compound Information

| Compound Name |

| This compound |

| 3-Bromo-N-tert-butyl-4-fluorobenzamide |

| tert-Butyl 3-bromo-4-fluorobenzylcarbamate |

| tert-Butyl (3-bromo-4-fluorophenyl)carbamate |

| tert-Butyl 4-bromo-3-fluorobenzoate |

| 4-Bromo-2-fluoro-N-methylbenzamide |

| N-tert-Butyl 3-bromo-4-methylbenzenesulfonamide |

| tert-Butyl bromoacetate (B1195939) |

| 4-Bromo-N-(tert-butyl)benzamide |

| N-(tert-Butyl)-4-methoxybenzamide |

| N-(tert-Butyl)-2-chlorobenzamide |

| N-(tert-Butyl)-4-nitrobenzamide |

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1033201-68-1 |

| Molecular Formula | C11H13BrFNO |

| Molecular Weight | 274.13 g/mol |

| Purity | 98% |

| Storage | Sealed in a dry environment at 2-8°C |

Structure

2D Structure

属性

IUPAC Name |

3-bromo-N-tert-butyl-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c1-11(2,3)14-10(15)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQTUUIYIQBVMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674512 | |

| Record name | 3-Bromo-N-tert-butyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033201-68-1 | |

| Record name | 3-Bromo-N-tert-butyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for T Butyl 3 Bromo 4 Fluorobenzamide

Precursor Synthesis Strategies

Synthesis of 3-bromo-4-fluorobenzoic Acid Derivatives

The cornerstone precursor for the final amidation step is 3-bromo-4-fluorobenzoic acid or its activated form, such as the acyl chloride (3-bromo-4-fluorobenzoyl chloride ). The synthesis of this intermediate can be approached from several different starting materials.

A common and direct strategy involves the electrophilic bromination of a 4-fluorobenzoic acid precursor. The fluorine atom is an ortho-, para-directing deactivator, while the carboxyl group is a meta-directing deactivator. In 4-fluorobenzoic acid , the position ortho to the fluorine and meta to the carboxyl group (position 3) is activated for electrophilic substitution.

The bromination can be carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). Alternatively, a precursor like 4-fluorobenzaldehyde can be brominated first. For instance, reacting 4-fluorobenzaldehyde with bromine and aluminum trichloride (B1173362) yields 3-bromo-4-fluorobenzaldehyde (B1265969) , which can then be oxidized to the desired 3-bromo-4-fluorobenzoic acid using an oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid.

A patent describes a process where 4-fluorobenzoyl fluoride (B91410) is brominated to yield a mixture of 3-bromo-4-fluoro-benzoic acid fluoride and 3-bromo-4-fluoro-benzoic acid bromide . google.com The resulting acid halide can then be hydrolyzed to the carboxylic acid or used directly in subsequent reactions.

| Reactant | Reagents | Product | Yield | Reference |

| 4-Fluorobenzaldehyde | Bromine, Aluminium trichloride | 3-Bromo-4-fluorobenzaldehyde | ~56% | chemicalbook.com |

| 3-Bromo-4-methylbenzoic acid | Oxalyl dichloride | 3-Bromo-4-methyl-benzoyl chloride | 97% | chemicalbook.com |

This table presents examples of bromination and related reactions on substituted benzene (B151609) precursors.

Beyond classical bromination with Br₂ and a Lewis acid, several alternative methods can be employed for the halogenation step. These methods may offer advantages in terms of safety, selectivity, or milder reaction conditions. nih.gov

N-Bromosuccinimide (NBS): NBS is a convenient and safer alternative to liquid bromine for electrophilic aromatic bromination, often used with a strong acid catalyst like sulfuric acid when dealing with deactivated rings. commonorganicchemistry.comutm.my

In Situ Bromine Generation: To avoid handling and storing hazardous molecular bromine, it can be generated in situ. A common method involves the oxidation of a bromide source, such as hydrobromic acid (HBr) or potassium bromide (KBr), with an oxidizing agent like sodium hypochlorite (B82951) (NaOCl) or hydrogen peroxide (H₂O₂). nih.gov

Decarboxylative Bromination (Hunsdiecker-type Reaction): A less common but powerful alternative is the decarboxylative bromination of an appropriately substituted benzoic acid. For example, a suitably protected dicarboxylic acid precursor could potentially undergo a Hunsdiecker-type reaction. A modern, transition-metal-free version of this reaction has been developed for electron-rich aromatic acids using N-bromosuccinimide and a base. nih.gov

Instead of starting with a pre-existing carboxyl group, it can be introduced onto a substituted benzene ring.

From an Acetyl Group: One patented method starts with fluorobenzene , which undergoes Friedel-Crafts acylation with acetyl chloride and aluminum chloride to produce 4-fluoroacetophenone . This intermediate is then brominated to yield 3-bromo-4-fluoroacetophenone . The acetyl group is subsequently converted to a carboxyl group via a haloform-type reaction, using a hypochlorite solution, to give 3-bromo-4-fluorobenzoic acid . wikipedia.orgorganic-chemistry.org

Via Grignard Reagent: A classic method for introducing a carboxyl group is through the carbonation of a Grignard reagent. This would involve starting with 1-bromo-2-fluorobenzene . This compound can be converted to its Grignard reagent, 2-fluorophenylmagnesium bromide , by reacting it with magnesium metal in an ether solvent. stackexchange.com This Grignard reagent can then be reacted with solid carbon dioxide (dry ice) followed by an acidic workup to yield 2-fluorobenzoic acid . Subsequent bromination would then be required to produce the target acid. Alternatively, starting with 1,2-dibromo-3-fluorobenzene , selective Grignard formation followed by carboxylation could potentially yield the desired product more directly.

| Starting Material | Key Steps | Final Product | Reference |

| Fluorobenzene | 1. Acylation (Acetyl chloride, AlCl₃) 2. Bromination (Br₂) 3. Oxidation (Hypochlorite) | 3-Bromo-4-fluorobenzoic acid | wikipedia.orgorganic-chemistry.org |

| 1-Bromo-2-fluorobenzene | 1. Grignard formation (Mg) 2. Carbonation (CO₂) | 2-Fluorobenzoic acid | stackexchange.com |

This table outlines major carboxylation strategies for synthesizing substituted benzoic acids.

Synthesis of 3-bromo-4-fluoroaniline (B1273062) Derivatives

3-Bromo-4-fluoroaniline is another crucial precursor, which can be used to synthesize the target benzamide (B126) through various synthetic sequences, for instance, by conversion to the corresponding benzoic acid via a Sandmeyer reaction on the diazonium salt to introduce a nitrile group, followed by hydrolysis.

The most straightforward synthesis of 3-bromo-4-fluoroaniline starts with 4-fluoroaniline . The powerful activating and ortho, para-directing nature of the amino group, combined with the ortho, para-directing effect of the fluorine atom, strongly favors electrophilic bromination at the 3-position. The reaction can be carried out using bromine in a solvent like acetic acid or dichloromethane.

Alternatively, a Sandmeyer reaction provides a versatile route to aryl bromides from aryl amines. wikipedia.orgorganic-chemistry.org One could envision a synthetic pathway starting from an aniline (B41778) with a different substitution pattern. For example, diazotization of 3-amino-2-fluorobenzoic acid with sodium nitrite (B80452) in the presence of a strong acid (e.g., HBr), followed by treatment with copper(I) bromide (CuBr), would yield 3-bromo-2-fluorobenzoic acid .

| Starting Material | Reagents | Product | Yield | Reference |

| 4-Fluoronitrobenzene | 10% Pd/C, H₂ | 4-Fluoroaniline | 100% | chemicalbook.com |

| 3-Fluoroaniline | Cupric bromide | 4-Bromo-3-fluoroaniline (B116652) | 90% | clearsynth.com |

| Aryl Diazonium Salt | Copper(I) Bromide (CuBr) | Aryl Bromide | Varies | wikipedia.orgnih.gov |

This table summarizes key reactions for the synthesis of substituted anilines. Note: The synthesis of 4-bromo-3-fluoroaniline is shown as an example of aniline bromination methodology.

Introduction of the tert-Butyl Moiety

The final structural component to be introduced is the tert-butyl group, forming the amide linkage. As previously mentioned, the most common method is the reaction of an acyl chloride with tert-butylamine (B42293) . nih.gov

The tert-butyl group is notably bulky, which can influence reaction kinetics and, in some contexts, provide steric protection to adjacent functional groups. orgsyn.org The introduction of this group is a critical final step in the synthesis of T-Butyl 3-bromo-4-fluorobenzamide (B1271551) . An alternative to direct amidation is to first form a protected aniline, such as tert-butyl (3-bromo-4-fluorophenyl)carbamate , which can then be manipulated in subsequent synthetic steps.

Strategies for tert-Butyl Amide Formation

The introduction of the sterically demanding tert-butyl group onto the amide nitrogen presents unique synthetic challenges. Overcoming the steric hindrance of tert-butylamine is a central theme in the synthesis of T-Butyl 3-bromo-4-fluorobenzamide.

One common strategy involves the use of highly reactive acylating agents derived from 3-bromo-4-fluorobenzoic acid. For instance, the corresponding acid chloride, 3-bromo-4-fluorobenzoyl chloride, can be reacted with tert-butylamine. This approach is often effective due to the high electrophilicity of the acyl chloride, which facilitates the nucleophilic attack by the otherwise hindered amine. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.

Another approach involves the activation of the carboxylic acid with a variety of coupling agents, which will be discussed in more detail in section 2.2.1. These reagents form highly reactive intermediates that are more susceptible to nucleophilic attack by tert-butylamine.

tert-Butyl Ester Precursors in Amidation

The use of tert-butyl esters as precursors for amide formation offers an alternative synthetic route. While the direct aminolysis of unactivated esters with amines is generally a difficult transformation, particularly with hindered amines like tert-butylamine, certain methodologies have been developed to facilitate this conversion.

One such method involves the in situ generation of a more reactive acyl intermediate from the tert-butyl ester. For example, the reaction of a tert-butyl ester with a chlorinating agent such as α,α-dichlorodiphenylmethane in the presence of a catalyst like tin(II) chloride can generate an acid chloride intermediate. organic-chemistry.orgresearchgate.net This intermediate can then readily react with tert-butylamine to yield the desired N-tert-butyl amide. organic-chemistry.orgresearchgate.net This one-pot procedure provides a practical method for the amidation of tert-butyl esters under mild conditions. researchgate.net

Additionally, base-promoted direct amidation of esters has been explored. nih.gov While challenging, the use of strong bases like potassium tert-butoxide in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) can promote the reaction between an ester and an amine, even a hindered one. nih.gov

Direct Amination with tert-Butylamine

Direct amidation of a carboxylic acid with an amine is an atom-economical approach to amide bond formation. However, the reaction between a carboxylic acid and an amine typically forms a stable ammonium (B1175870) carboxylate salt, requiring high temperatures to drive off water and form the amide bond. For a hindered amine like tert-butylamine, these thermal methods are often low-yielding.

To overcome this, various catalytic systems have been developed. Boron-based reagents, for instance, have shown efficacy in mediating the direct amidation of carboxylic acids. acs.org Reagents like tris(2,2,2-trifluoroethoxy)borane can facilitate the coupling of less nucleophilic amines, such as tert-butylamine, although sometimes requiring higher reaction temperatures to achieve reasonable yields. acs.org The use of tert-butyl acetate (B1210297) as a solvent in these catalytic direct amidations has been shown to be effective, particularly for challenging substrates. nih.gov

The synthesis of N-acetyl-amino acid-NHtBu derivatives has been accomplished through both direct coupling with tert-butylamine and a two-step process involving an activated ester intermediate, highlighting the feasibility of direct amination with this hindered amine. nih.gov

Amide Bond Formation Routes

The construction of the amide bond is the cornerstone of the synthesis of this compound. Various methodologies, from classical coupling reagents to more modern techniques, can be employed.

Coupling Reagents and Conditions for Amidation

A vast array of coupling reagents has been developed to facilitate amide bond formation by activating the carboxylic acid. These reagents are broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium salts.

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. fishersci.co.uk They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.co.uk To suppress potential side reactions and racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are often employed. fishersci.co.ukuni-kiel.de

Phosphonium salts , such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient coupling reagents. uni-kiel.de They generate an activated ester that readily reacts with amines. These reagents are particularly useful for coupling hindered amino acids and are known to minimize racemization. uni-kiel.de

Uronium salts , like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also very effective. peptide.com HATU, in particular, is known for its high reactivity and ability to reduce epimerization. peptide.com

Other reagents like n-propanephosphonic acid anhydride (B1165640) (T3P) and 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) have also found significant use in large-scale amide synthesis due to their efficiency and the stability of the resulting products. acs.org

The choice of coupling reagent, base, and solvent is crucial for optimizing the yield and purity of the final product, especially when dealing with a sterically hindered amine like tert-butylamine.

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Example Reagent | Common Additive |

|---|---|---|

| Carbodiimides | EDC, DCC | HOBt, HOAt |

| Phosphonium Salts | BOP, PyBOP | |

| Uronium Salts | HBTU, HATU | |

| Other | T3P, CDMT |

Mechanochemical Approaches to Amide Synthesis

Mechanochemistry, which involves inducing chemical reactions through mechanical force, has emerged as a green and efficient alternative to traditional solution-phase synthesis. nih.gov Ball milling is a common mechanochemical technique that has been successfully applied to the synthesis of amides. nih.govacs.org

One notable mechanochemical method for amide synthesis involves the reaction of esters with calcium nitride as a source of ammonia, which can produce primary amides. acs.orgorganic-chemistry.orgacs.orgnih.gov While this specific example yields a primary amide, the broader principle of using mechanochemical activation for amide bond formation is significant. For the synthesis of a secondary amide like this compound, a similar approach could potentially be adapted by using a different nitrogen source or by reacting the carboxylic acid directly with tert-butylamine under ball-milling conditions.

Mechanochemical methods often utilize coupling reagents like EDC, sometimes in the presence of additives, to facilitate the reaction between a carboxylic acid and an amine. nih.govacs.org These solvent-free or low-solvent methods offer advantages in terms of reduced waste and potentially shorter reaction times. organic-chemistry.org

Reductive Aminocarbonylation Techniques

Reductive aminocarbonylation is a powerful one-pot method for the synthesis of amides from aryl halides. This process involves the introduction of a carbonyl group and an amine in a single step, typically using a transition metal catalyst.

Palladium-catalyzed aminocarbonylation is a well-established method. rsc.org However, recent research has focused on the use of more economical and earth-abundant metals like nickel. rsc.orgrsc.org A nickel-catalyzed three-component reaction of an aryl halide, a carbon monoxide source, and an amine can produce aryl amides with high functional group tolerance. rsc.org For the synthesis of this compound, 3-bromo-4-fluoroiodobenzene or 3,4-dibromofluorobenzene could serve as the aryl halide precursor.

A particularly innovative approach is the use of nitroarenes as the nitrogen source in reductive aminocarbonylation, which avoids the need to first reduce the nitro group to an amine. rsc.orgrsc.org This nickel-catalyzed methodology allows for the direct synthesis of aryl amides from aryl halides and nitroarenes under reductive conditions. rsc.orgrsc.org This strategy could potentially be applied to the synthesis of this compound by using a suitable nitro precursor.

Another variation involves the use of dimethylformamide (DMF) as both the carbonyl and amine source in a nickel-catalyzed aminocarbonylation of aryl halides, although this would yield a dimethyl amide rather than a tert-butyl amide. organic-chemistry.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-bromo-4-fluorobenzoic acid |

| 3-bromo-4-fluorobenzoyl chloride |

| tert-butylamine |

| α,α-dichlorodiphenylmethane |

| tin(II) chloride |

| potassium tert-butoxide |

| dimethyl sulfoxide |

| tris(2,2,2-trifluoroethoxy)borane |

| tert-butyl acetate |

| N-acetyl-amino acid-NHtBu |

| dicyclohexylcarbodiimide (DCC) |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-hydroxybenzotriazole (HOBt) |

| 7-aza-1-hydroxybenzotriazole (HOAt) |

| (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) |

| (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) |

| O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |

| O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |

| n-propanephosphonic acid anhydride (T3P) |

| 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) |

| calcium nitride |

| 3-bromo-4-fluoroiodobenzene |

| 3,4-dibromofluorobenzene |

| dimethylformamide (DMF) |

Late-Stage Functionalization Strategies Applicable to this compound

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science, allowing for the diversification of complex molecules at a late point in the synthetic sequence. This avoids the need for de novo synthesis of each new analogue. This compound possesses two key handles for LSF: the carbon-bromine (C-Br) bond and several carbon-hydrogen (C-H) bonds on the aromatic ring.

Functionalization via C-Br Bond Activation:

The bromo-substituent is a prime site for transition-metal-catalyzed cross-coupling reactions. These methods offer a reliable way to introduce new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Amination: The palladium-catalyzed amination of aryl bromides is a well-established and robust method. For the related compound, 3-bromo-4-fluoro-acetophenone, palladium-catalyzed amination has been shown to proceed selectively without competing nucleophilic substitution of the fluorine atom researchgate.net. This suggests that this compound could be readily coupled with a variety of amines to generate a library of 3-amino-4-fluorobenzamide (B1284707) derivatives.

Copper-Catalyzed Arylation: Copper-catalyzed methodologies provide an alternative for forming C-C bonds. For instance, 2-bromo-2,2-difluoroacetamides can be arylated using aryl boronic acids or aryl trialkoxysilanes with a copper catalyst nih.gov. This type of transformation could potentially be adapted to arylate the 3-position of the benzamide ring.

Conversion to Phenols: The bromo group can be converted to a hydroxyl group under mild conditions, providing access to phenolic derivatives which are valuable for further functionalization or for their biological properties nih.gov.

Functionalization via C-H Bond Activation:

Direct C-H functionalization is an increasingly attractive strategy as it avoids the pre-functionalization of the substrate. For this compound, the C-H bonds at positions 2, 5, and 6 of the aromatic ring are potential targets.

Photoredox Catalysis: Dual photoredox and transition-metal catalysis has emerged as a powerful tool for C-H functionalization. For example, a dual photoredox/nickel catalytic system can append aryl and alkyl groups from corresponding bromides to the N-alkyl fragment of amides rsc.org. Similarly, dual palladium-photoredox catalysis can achieve the annulation of benzamides with arynes rsc.org. These methods could potentially be applied to functionalize the C-H bonds of the benzamide ring or even the tert-butyl group.

Regioselective Iodination: The steric hindrance of a tert-butyl group has been shown to direct regioselective iodination in tetraphenylene (B3251814) systems, which can then be used for further functionalization rsc.org. It is conceivable that the tert-butyl group on the amide nitrogen could influence the regioselectivity of electrophilic aromatic substitution on the 3-bromo-4-fluorophenyl ring.

| Functionalization Strategy | Target Site | Potential Reagents/Catalysts | Potential Product Class |

| Palladium-Catalyzed Amination | C-Br bond | Pd catalyst, various amines | 3-Amino-4-fluorobenzamide derivatives |

| Copper-Catalyzed Arylation | C-Br bond | Cu catalyst, aryl boronic acids | 3-Aryl-4-fluorobenzamide derivatives |

| C-H Arylation/Alkylation | Aromatic C-H | Dual photoredox/Ni or Pd catalysis | Substituted benzamide derivatives |

| Conversion to Phenol | C-Br bond | Mild hydroxylation conditions | 3-Hydroxy-4-fluorobenzamide derivatives |

Stereochemical Considerations in Synthesis

The parent compound, this compound, is achiral and its direct synthesis does not involve the creation of any stereocenters. However, stereochemistry becomes a critical consideration when this molecule is used as a scaffold to build more complex, chiral molecules. The introduction of chirality can be achieved through several strategic approaches.

Asymmetric Synthesis of Derivatives:

Use of Chiral Auxiliaries: A well-established method for inducing chirality is the use of a chiral auxiliary. For example, tert-butanesulfinamide is a highly effective chiral auxiliary for the asymmetric synthesis of a wide variety of chiral amines rsc.orgyale.edu. An analogous strategy could be envisioned where a chiral amine is used in the initial amide formation, or where a chiral auxiliary is attached to a precursor of this compound to direct subsequent stereoselective transformations.

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods provides a more atom-economical approach to chiral molecules. For instance, the enantioselective reductive coupling of isocyanates with racemic tertiary alkyl halides, enabled by chiral cobalt catalysis, can produce sterically hindered chiral amides with α-quaternary stereocenters acs.org. While not a direct synthesis of a chiral version of the title compound, this illustrates a modern approach to creating chiral amides that could be applied in syntheses starting from derivatives of 3-bromo-4-fluorobenzoic acid.

Synthesis from Chiral Precursors: Chiral bisamide ligands have been synthesized from chiral dicarboxylic acids, demonstrating that complex chiral structures can be built from readily available chiral starting materials mdpi.com. Similarly, a synthetic route to a chiral derivative of this compound could start from a chiral precursor.

Stereochemical Impact of the Tert-Butyl Group:

The sterically demanding tert-butyl group can play a significant role in the stereochemical outcome of reactions on adjacent parts of the molecule. In reactions that introduce a new stereocenter, the tert-butyl group can exert steric hindrance that favors the formation of one diastereomer over another.

| Strategy | Description | Relevance to this compound |

| Chiral Auxiliaries | A removable chiral group that directs the stereochemical outcome of a reaction. | A chiral amine could be used in the amide formation, or a chiral auxiliary like tert-butanesulfinamide could be used on a precursor to guide stereoselective reactions rsc.orgyale.edu. |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to favor the formation of one enantiomer. | Asymmetric catalysis could be used to create chiral derivatives, such as through enantioselective C-H functionalization or coupling reactions acs.org. |

| Chiral Precursors | Starting a synthesis with a molecule that is already enantiomerically pure. | A chiral carboxylic acid or amine precursor could be used to synthesize a chiral analogue of this compound mdpi.com. |

Green Chemistry Aspects in Synthesis Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of amides, a cornerstone of organic chemistry, has traditionally relied on methods that are inefficient in terms of atom economy and produce significant waste.

Catalytic Amidation:

A key area of development in the green synthesis of amides is the move from stoichiometric activating agents to catalytic methods.

Boronic Acid Catalysis: Boronic acids have been investigated as catalysts for the direct amidation of carboxylic acids and amines. These reactions are highly atom-economical, with water being the only byproduct catalyticamidation.info. This approach is a greener alternative to traditional methods that use coupling reagents like HATU or carbodiimides, which generate stoichiometric amounts of waste catalyticamidation.info. The synthesis of this compound from 3-bromo-4-fluorobenzoic acid and tert-butylamine could be made significantly greener by employing a boronic acid catalyst.

Green Solvents and Solvent-Free Conditions:

The choice of solvent is a major contributor to the environmental impact of a chemical process.

Alternative Solvents: Research has focused on identifying greener alternatives to commonly used but hazardous solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). For benzamides, 4-formylomorpholine (4FM) has been proposed as a more environmentally benign option nih.gov. The use of greener binary solvent mixtures, such as those containing water, is also an area of active research nih.gov.

Solvent-Free Synthesis: Eliminating the solvent altogether is an ideal green chemistry scenario. The Ritter reaction, for example, can be used to synthesize N-tert-butyl amides from nitriles and di-tert-butyl dicarbonate (B1257347) under solvent-free conditions using a copper(II) triflate catalyst researchgate.net. A similar solvent-free approach could potentially be developed for the direct amidation reaction.

Use of Recyclable Catalysts:

The use of solid, recyclable catalysts can further enhance the green credentials of a synthesis.

Solid Acid Catalysts: A green synthesis for tert-butyl bromoacetate (B1195939) has been reported using a solid super-strong acid as a recyclable catalyst google.com. This principle could be applied to the synthesis of this compound, for example, in a Friedel-Crafts acylation type reaction, to simplify purification and reduce waste.

| Green Chemistry Principle | Application to Synthesis of this compound | Benefit |

| Catalysis | Use of boronic acid catalysts for direct amidation of 3-bromo-4-fluorobenzoic acid catalyticamidation.info. | High atom economy, water as the only byproduct, avoids stoichiometric waste. |

| Safer Solvents | Replacement of DMF/DMSO with greener alternatives like 4-formylomorpholine (4FM) or aqueous mixtures nih.gov. | Reduced toxicity and environmental impact. |

| Solvent-Free Conditions | Development of a solvent-free catalytic method, potentially based on the Ritter reaction researchgate.net. | Eliminates solvent waste, simplifies purification. |

| Recyclable Catalysts | Employment of solid acid catalysts in the synthesis pathway google.com. | Catalyst can be recovered and reused, reducing waste and cost. |

Chemical Reactivity and Mechanistic Investigations of T Butyl 3 Bromo 4 Fluorobenzamide

Reactivity at the Amide Functionality

The amide group in T-Butyl 3-bromo-4-fluorobenzamide (B1271551) is a focal point for several important chemical transformations, including hydrolysis, nucleophilic additions, and reductions. The steric hindrance imposed by the t-butyl group and the electronic effects of the halogenated phenyl ring significantly influence the reactivity of this moiety.

Hydrolysis Pathways (Acidic and Basic)

Amide hydrolysis, the cleavage of the carbon-nitrogen bond to form a carboxylic acid and an amine, can be catalyzed by both acid and base. libretexts.orgyoutube.com

Under acidic conditions , the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. youtube.com The subsequent steps involve proton transfer and elimination of the amine. The presence of electron-withdrawing groups on the aromatic ring, such as the bromo and fluoro substituents in T-Butyl 3-bromo-4-fluorobenzamide, is expected to facilitate this process by further increasing the electrophilicity of the carbonyl carbon. The hydrolysis of N-alkyl-4-chlorobenzamides in sulfuric acid has been studied, providing a basis for understanding the kinetics of such reactions. aobchem.com

In basic hydrolysis , a hydroxide (B78521) ion directly attacks the carbonyl carbon. youtube.com This is generally a slower process for amides compared to esters due to the lower electrophilicity of the amide carbonyl. The reaction proceeds through a tetrahedral intermediate, which then collapses to expel the amine. The resulting carboxylic acid is deprotonated by the basic medium to form a carboxylate salt. youtube.com Mild protocols for the alkaline hydrolysis of secondary and tertiary amides have been developed, which could be applicable to this compound. sigmaaldrich.com

| Condition | General Mechanism | Expected Products | Influencing Factors |

| Acidic Hydrolysis | Protonation of carbonyl oxygen, followed by nucleophilic attack of water. youtube.com | 3-Bromo-4-fluorobenzoic acid and t-butylamine (as an ammonium (B1175870) salt). libretexts.org | Electron-withdrawing groups on the aromatic ring accelerate the reaction. aobchem.com |

| Basic Hydrolysis | Nucleophilic attack of hydroxide ion on the carbonyl carbon. youtube.com | Salt of 3-Bromo-4-fluorobenzoic acid and t-butylamine. youtube.com | Steric hindrance from the t-butyl group may slow the reaction. |

Nucleophilic Additions to the Carbonyl Group

While the carbonyl group of an amide is less reactive towards nucleophiles than that of aldehydes or ketones, nucleophilic addition reactions can still occur. masterorganicchemistry.commsu.edu The stability of the amide bond often makes these additions challenging. However, the incorporation of specific activating groups or the use of highly reactive nucleophiles can promote such transformations. For instance, N-alkoxyamides have shown enhanced reactivity towards nucleophilic addition. libretexts.org

The reaction of N,N-disubstituted benzamides with organolithium reagents like n-butyllithium can lead to nucleophilic acyl substitution, forming ketones. researchgate.net This suggests that under certain conditions, the carbonyl group of this compound could be targeted by strong nucleophiles.

Reduction Reactions

The amide functionality can be reduced to an amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, capable of reducing amides to the corresponding amines. careerendeavour.com The reaction proceeds through a complex mechanism involving the formation of an iminium ion intermediate. youtube.com In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce amides under standard conditions. sigmaaldrich.com

The reduction of this compound with a potent hydride source like LiAlH₄ would be expected to yield N-(t-butyl)-3-bromo-4-fluorobenzylamine. The selectivity of various reducing agents towards different functional groups is a key consideration in synthetic chemistry. careerendeavour.comtcichemicals.com

| Reducing Agent | Expected Outcome | General Reactivity |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction of the amide to an amine. careerendeavour.com | Powerful, non-selective reducing agent. harvard.edu |

| Sodium Borohydride (NaBH₄) | No reaction with the amide group under normal conditions. sigmaaldrich.com | Milder, more selective reducing agent for aldehydes and ketones. oakwoodchemical.com |

Reactivity of the Aromatic Ring

The benzene (B151609) ring of this compound is substituted with a bromine atom, a fluorine atom, and an N-t-butylcarboxamido group. These substituents exert significant influence on the regioselectivity and rate of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) Reactions

The directing effects of the substituents in this compound are complex and potentially conflicting. The N-t-butylcarboxamido group strongly directs ortho and para. The fluorine at position 4 and bromine at position 3 are also ortho, para-directors. Considering the substitution pattern, the positions open for electrophilic attack are C2, C5, and C6. The steric bulk of the N-t-butylcarboxamido group might hinder attack at the C2 position. The fluorine atom is a stronger activator for ortho-para substitution than bromine. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is ortho to the fluorine and para to the bromine.

Studies on the bromination of 4-fluorotoluene (B1294773) have shown that the 3-bromo-4-fluorotoluene (B1266451) isomer can be obtained in significant proportions, indicating that substitution ortho to the fluorine is a favorable pathway. google.comgoogle.com

| Reaction | Expected Major Product(s) | Directing Influences |

| Nitration (HNO₃, H₂SO₄) | 5-Nitro-T-Butyl 3-bromo-4-fluorobenzamide | The N-t-butylcarboxamido group is a deactivating ortho, para-director. The fluoro and bromo groups are deactivating ortho, para-directors. Substitution at C5 is favored. |

| Bromination (Br₂, FeBr₃) | 5-Bromo-T-Butyl 3-bromo-4-fluorobenzamide | Similar directing effects as in nitration. |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. libretexts.orgmasterorganicchemistry.com For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to a good leaving group. nih.govtum.de

In this compound, the N-t-butylcarboxamido group is not a strong activating group for SNAr. However, the presence of the bromo and fluoro substituents provides potential leaving groups. Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than bromide. masterorganicchemistry.com The reactivity is often enhanced by the presence of a nitro group ortho or para to the leaving group.

| Potential Leaving Group | Reactivity Considerations | Example of a Related Reaction |

| Fluorine | Generally a better leaving group than bromine in SNAr. masterorganicchemistry.com The ring is not strongly activated by the amide group alone. | Nucleophilic displacement of fluoride from 2,4-dinitrofluorobenzene is a classic example of a facile SNAr reaction. nih.gov |

| Bromine | Poorer leaving group than fluorine in SNAr. | Displacement of bromide is possible but typically requires harsher conditions or stronger activation than fluoride displacement. |

Metal-Catalyzed Cross-Coupling Reactions of this compound

The presence of a bromine atom on the aromatic ring of this compound makes it a suitable substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures from simpler building blocks. The reactivity of the carbon-bromine bond is significantly higher than that of the carbon-fluorine bond in typical palladium- or copper-catalyzed processes, allowing for selective functionalization at the 3-position.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. researchgate.netlibretexts.org For this compound, the reaction would selectively occur at the C-Br bond.

While specific studies on this compound are not prevalent in the literature, the reactivity can be inferred from similar 3-bromo-4-fluorophenyl derivatives. For instance, the Suzuki-Miyaura coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various arylboronic acids proceeds in the presence of a Pd(PPh₃)₄ catalyst and a base like K₃PO₄. nih.gov Similarly, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with arylboronic acids has been successfully achieved using Pd(PPh₃)₄ and K₃PO₄ in 1,4-dioxane. mdpi.com These examples suggest that a variety of boronic acids and esters can be coupled with this compound under standard Suzuki-Miyaura conditions. The reaction is generally tolerant of a wide range of functional groups. nih.gov

A typical protocol for the Suzuki-Miyaura coupling of this compound would involve the following conditions:

| Parameter | Condition |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst like CataXCium A Pd G3 |

| Ligand | Phosphine-based ligands such as PPh₃, SPhos, or other biaryl phosphines |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene (B28343), 1,4-Dioxane, or aqueous solvent mixtures |

| Boron Reagent | Arylboronic acids or their pinacol (B44631) esters |

| Temperature | Room temperature to 110 °C |

The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is of great importance for the synthesis of aryl amines, which are common motifs in pharmaceuticals.

For this compound, the bromo substituent is the reactive site for Buchwald-Hartwig amination. Studies on related compounds, such as 3-bromo-4-fluoro-acetophenone, have shown that palladium-catalyzed amination is a feasible transformation. researchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. Modern catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, are highly effective for the amination of aryl bromides. nih.gov

Expected reaction conditions for the Buchwald-Hartwig amination of this compound are summarized below:

| Parameter | Condition |

| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |

| Ligand | Bulky phosphine ligands like XPhos, SPhos, or (o-biphenyl)P(t-Bu)₂ |

| Base | Strong non-nucleophilic bases such as NaOt-Bu, K₂CO₃, or Cs₂CO₃ |

| Solvent | Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane |

| Amine | Primary or secondary alkyl or aryl amines |

| Temperature | Room temperature to 100 °C |

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to afford the arylamine product. wikipedia.org

Other Palladium-Catalyzed Transformations

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, the bromine atom in this compound can participate in other palladium-catalyzed transformations. These include Sonogashira and Heck coupling reactions.

The Sonogashira coupling would involve the reaction of this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction would lead to the formation of a C(sp²)-C(sp) bond, introducing an alkynyl substituent at the 3-position.

The Heck coupling would enable the reaction of this compound with an alkene to form a new carbon-carbon bond, resulting in a substituted olefin. The regioselectivity of the Heck reaction can be influenced by the nature of the alkene and the reaction conditions.

In both cases, the reactivity of the C-Br bond is exploited, while the C-F bond remains intact under typical palladium-catalyzed conditions.

Copper-Catalyzed Reactions

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-catalyzed methods for the formation of carbon-heteroatom and carbon-carbon bonds. These reactions can be particularly useful for the coupling of aryl halides with a variety of nucleophiles.

For this compound, copper-catalyzed N-arylation with amines or amides is a potential transformation. While palladium catalysis is often preferred for its broader substrate scope and milder conditions, copper catalysis can be advantageous in certain cases, for instance, when coupling with specific N-nucleophiles or when trying to avoid potential side reactions associated with palladium. researchgate.net Copper-catalyzed methods for the amination of aryl halides often require higher reaction temperatures compared to their palladium-catalyzed counterparts. researchgate.net

Furthermore, copper catalysis can be employed for the coupling of aryl halides with alkynes (a variation of the Sonogashira coupling) and for the formation of C-O and C-S bonds. For example, a copper-catalyzed three-component reaction of an alkyne, an aldehyde, and an amine can be used to synthesize propargylamines. organic-chemistry.org

Reactivity of the Bromo and Fluoro Substituents

The differential reactivity of the bromine and fluorine substituents on the benzene ring of this compound is a key feature that allows for selective functionalization.

Selective Halogen Functionalization

In the context of metal-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond. The relative bond dissociation energies and the ease of oxidative addition to a low-valent metal center dictate this selectivity. For palladium-catalyzed reactions, the order of reactivity for halogens is generally I > Br > Cl >> F. mdpi.com

This reactivity difference allows for the selective modification of the 3-position of this compound via reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, while leaving the fluorine atom at the 4-position untouched. This is advantageous for synthetic strategies that require subsequent manipulation of the fluoro substituent.

For instance, after a Suzuki-Miyaura coupling at the bromo position, the resulting biaryl compound still possesses the fluoro group, which could potentially undergo nucleophilic aromatic substitution (SₙAr) under more forcing conditions, although the deactivating effect of the amide and the newly introduced aryl group would make this challenging. The synthesis of 3-bromo-4-fluoronitrobenzene (B1266112) from 4-fluoronitrobenzene highlights the possibility of electrophilic aromatic substitution on a fluorinated ring, suggesting that the electronic nature of the ring can be manipulated. researchgate.netgoogle.com

Influence of Halogen Identity on Reaction Selectivity

The reactivity of the carbon-halogen bonds in this compound is a key determinant of its behavior in cross-coupling reactions, a cornerstone of modern synthetic chemistry. The identity of the halogen atom (bromine vs. fluorine) significantly influences the selectivity of these reactions, primarily due to the differences in bond strength and the mechanism of the catalytic cycle, particularly the oxidative addition step.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the general order of reactivity for aryl halides is I > Br > Cl > F. This trend is attributed to the decreasing strength of the carbon-halogen bond down the group, making the C-Br bond significantly more susceptible to oxidative addition by a low-valent palladium catalyst than the much stronger C-F bond.

This differential reactivity allows for selective functionalization of the C-Br bond while leaving the C-F bond intact. For instance, in a Suzuki-Miyaura cross-coupling reaction, this compound would be expected to react with an organoboron reagent at the bromine-bearing carbon, yielding a 3-aryl-4-fluorobenzamide derivative.

Table 1: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions

| Halogen | Carbon-Halogen Bond Dissociation Energy (kcal/mol) | General Reactivity Trend |

| F | ~123 | Lowest |

| Cl | ~96 | Low |

| Br | ~81 | High |

| I | ~65 | Highest |

This table presents generalized data for halobenzenes and illustrates the trend applicable to substituted benzamides.

The selectivity can sometimes be influenced by the choice of catalyst and ligands. While standard palladium catalysts like Pd(PPh₃)₄ would almost exclusively favor C-Br activation, specialized catalyst systems are being developed for the more challenging C-F bond activation. However, under typical synthetic conditions, the bromine atom is the primary site of reaction.

Mechanistic Studies of Key Transformations

A kinetic analysis of reactions involving this compound would likely focus on transformations such as amide bond rotation and cross-coupling reactions.

Amide Bond Rotation: The rotation around the C-N bond of the amide is a dynamic process with a significant energy barrier due to the partial double bond character. The presence of the bulky tert-butyl group introduces steric strain that can affect this rotational barrier. Kinetic parameters for this process can be determined using techniques like dynamic nuclear magnetic resonance (DNMR) spectroscopy. While specific data for this compound is unavailable, studies on related N-tert-butyl amides show that steric hindrance from the t-butyl group can influence the rotational barrier.

Cross-Coupling Reactions: Kinetic studies of palladium-catalyzed cross-coupling reactions would likely show that the reaction is first-order in the concentration of the aryl bromide and the palladium catalyst. The rate-determining step is typically the oxidative addition of the C-Br bond to the Pd(0) complex. The electronic nature of the substituents on the aromatic ring can influence the rate of this step. The electron-withdrawing fluorine atom and the amide group would make the aromatic ring more electron-deficient, which can facilitate the oxidative addition step.

The investigation of reaction intermediates in transformations of this compound would be crucial for elucidating reaction mechanisms.

In Cross-Coupling Reactions: For a Suzuki-Miyaura coupling, the key intermediates would be the oxidative addition product (an arylpalladium(II) bromide complex), followed by a transmetalation intermediate where the organic group from the boronic acid is transferred to the palladium center, and finally a reductive elimination intermediate that releases the final product and regenerates the Pd(0) catalyst. These intermediates are typically studied using spectroscopic methods under reaction conditions or by synthesizing stable analogues.

In Other Transformations: For reactions involving nucleophilic aromatic substitution (SNAr), a Meisenheimer complex could be a potential intermediate. However, given the relatively low reactivity of the C-F bond and the presence of the less activating bromo substituent, forcing conditions would likely be required.

The reactivity of this compound is a fine balance of steric and electronic effects.

Electronic Effects: The fluorine atom at the 4-position exerts a strong -I (inductive) effect and a weaker +M (mesomeric) effect. The bromine atom at the 3-position also has a -I effect and a weak deactivating +M effect. The N-tert-butylamide group is generally considered to be ortho, para-directing in electrophilic aromatic substitution, although the substituent itself is deactivating due to the electron-withdrawing nature of the carbonyl group. In nucleophilic aromatic substitution, the fluorine atom would be the more likely site of attack, activated by the para-amide group, though this is generally a difficult reaction.

Steric Effects: The most significant steric influence comes from the tert-butyl group attached to the amide nitrogen. This bulky group can hinder the approach of reagents to the amide carbonyl and the ortho positions of the aromatic ring. It also restricts rotation around the C-N bond, which can influence the conformation of the molecule and its reactivity. In reactions where the amide nitrogen or carbonyl oxygen participates, the steric bulk of the t-butyl group will play a significant role in controlling the reaction rate and selectivity.

Table 2: Summary of Steric and Electronic Effects in this compound

| Substituent | Position | Electronic Effect | Steric Effect |

| Bromine | 3 | -I, +M (weak) | Moderate |

| Fluorine | 4 | -I, +M (weak) | Minimal |

| N-tert-butylamide | 1 | -I, -M (overall deactivating, o,p-directing) | High |

This interplay of steric and electronic factors makes this compound a molecule with nuanced reactivity, where specific reaction conditions can be tuned to achieve selective transformations at different sites of the molecule.

Computational Chemistry Approaches for T Butyl 3 Bromo 4 Fluorobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal tool in computational chemistry for studying the electronic structure of molecules. Its balance of accuracy and computational cost makes it particularly well-suited for the analysis of moderately sized organic compounds like T-Butyl 3-bromo-4-fluorobenzamide (B1271551).

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For T-Butyl 3-bromo-4-fluorobenzamide, this involves finding the minimum energy conformation of the t-butyl group relative to the benzamide (B126) moiety and the orientation of the amide group with respect to the aromatic ring.

The planarity of the amide bond itself is a critical factor, as amidic resonance (nN→π*C=O conjugation) favors a planar arrangement of the six atoms comprising the amide bond. researchgate.net However, steric clashes can lead to distortions from planarity. Computational studies on 4-halobenzamides have shown a correlation between the twist angle of the Ar—C(O) axis and the twist angle of the amide N—C(O) bond. researchgate.net For this compound, DFT calculations would be essential to quantify these dihedral angles and determine the energetic barriers between different conformational isomers.

A hypothetical geometry optimization would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately account for the electronic effects of the halogen atoms and the diffuse nature of the electron density.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential)

Understanding the electronic structure of this compound is key to predicting its reactivity. DFT calculations provide valuable information on the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

While specific data for this compound is not published, a DFT study on a series of N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides provides analogous data. nih.gov For a compound in that series with a bromo-substituent, the calculated HOMO-LUMO gap was found to be significant, suggesting a degree of stability. nih.gov It is reasonable to hypothesize that this compound would exhibit a similar characteristic.

Table 1: Hypothetical Electronic Properties of this compound based on Analogous Compounds

| Property | Hypothetical Value (eV) | Significance |

| HOMO Energy | -6.5 to -7.5 | Indicates electron-donating capability |

| LUMO Energy | -1.0 to -2.0 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.5 to 6.5 | Suggests moderate kinetic stability |

Disclaimer: The values in this table are hypothetical and are based on trends observed in computational studies of other halogenated benzamides. nih.gov They are intended for illustrative purposes only.

The Molecular Electrostatic Potential (MEP) map is another crucial output of DFT calculations. It provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red and yellow regions) around the electronegative oxygen and fluorine atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amide and t-butyl groups, highlighting them as potential sites for nucleophilic interaction.

Vibrational Spectroscopy Prediction and Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectral bands. By comparing the calculated spectrum with experimentally obtained data, researchers can confirm the structure of the synthesized compound and gain a deeper understanding of its bonding characteristics.

Studies on similar fluorinated benzamides, such as 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, have demonstrated the utility of DFT in assigning vibrational modes. esisresearch.orgresearchgate.net For this compound, key vibrational modes of interest would include:

C=O stretching: This is a strong and characteristic absorption in the IR spectrum of amides.

N-H stretching and bending: These modes are sensitive to hydrogen bonding.

C-N stretching: This vibration is indicative of the amide linkage.

C-F and C-Br stretching: These vibrations are characteristic of the halogen substituents.

Aromatic C-H and C=C stretching: These modes are characteristic of the benzene (B151609) ring.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Hypothetical Frequency Range (cm⁻¹) |

| Amide | C=O stretch | 1650 - 1680 |

| Amide | N-H stretch | 3200 - 3400 |

| Aromatic Ring | C-F stretch | 1200 - 1250 |

| Aromatic Ring | C-Br stretch | 500 - 650 |

Disclaimer: These are hypothetical frequency ranges based on typical values for these functional groups and data from computational studies on other substituted benzamides. esisresearch.orgresearchgate.net The actual frequencies would be influenced by the specific electronic and steric environment of the molecule.

Quantum Chemical Calculations for Reaction Energetics

Beyond static molecular properties, quantum chemical calculations can be employed to explore the potential chemical reactions of this compound. This involves mapping out the energy landscape of a reaction, from reactants to products, through a high-energy transition state.

Transition State Characterization

A transition state is the highest energy point along a reaction pathway. Identifying and characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting the reaction rate. Quantum chemical methods can be used to locate these saddle points on the potential energy surface. For a given reaction involving this compound, such as nucleophilic aromatic substitution or amide hydrolysis, computational chemists would model the approach of the reacting species and calculate the energy changes. The transition state structure would reveal the critical bond-making and bond-breaking events.

Reaction Coordinate Analysis

A reaction coordinate is a parameter that represents the progress of a reaction. By systematically changing the reaction coordinate and calculating the energy at each step, a reaction energy profile can be constructed. This profile illustrates the energy barriers (activation energies) that must be overcome for the reaction to proceed. For instance, in a substitution reaction, the reaction coordinate could be the distance between the incoming nucleophile and the carbon atom of the aromatic ring. Quantum chemical calculations provide a means to predict whether a proposed reaction is energetically feasible and can help in designing more efficient synthetic routes. rsc.orgnih.gov

Molecular Dynamics Simulations for Conformational Flexibility

The conformational flexibility of this compound is primarily dictated by the rotation around two key single bonds: the C(O)-N bond of the amide group and the bond connecting the carbonyl carbon to the aromatic ring. The bulky tert-butyl group introduces significant steric hindrance, which is expected to influence the rotational barrier around the C(O)-N bond. In many N-tert-butyl amides, the rotation around this bond is restricted, leading to a limited number of stable conformations.

MD simulations of similar molecules, such as various benzamide derivatives, have shown that the amide group can adopt different orientations relative to the phenyl ring. These simulations typically involve placing the molecule in a simulated solvent box and solving Newton's equations of motion for all atoms over a period of time, providing insights into the accessible conformations and the energy barriers between them. For this compound, one would expect a dynamic equilibrium between different rotamers, with the relative populations of these conformers determined by their respective free energies. The presence of the bromine and fluorine atoms on the phenyl ring can further influence the conformational preferences through electronic and steric effects.

A hypothetical MD simulation of this compound would likely reveal the following:

Restricted Amide Bond Rotation: The large tert-butyl group would likely lead to a high rotational barrier around the C(O)-N bond, resulting in predominantly one or two low-energy conformations for the tert-butyl group relative to the amide plane.

Phenyl Ring Rotation: The rotation of the 3-bromo-4-fluorophenyl group around the bond connecting it to the carbonyl group would be another key flexible mode. The energy landscape for this rotation would be influenced by the steric hindrance from the ortho-bromo substituent and potential non-covalent interactions.

Solvent Effects: The surrounding solvent molecules in an MD simulation would play a crucial role in stabilizing different conformations through hydrogen bonding and other intermolecular interactions.

The results of such simulations could be summarized in a Ramachandran-like plot, showing the distribution of dihedral angles and identifying the most stable conformational states.

Table 1: Hypothetical Conformational Analysis Data from Molecular Dynamics Simulation of this compound

| Dihedral Angle | Predicted Stable Range (degrees) | Associated Energy Barrier (kcal/mol) |

| C(ring)-C(O)-N-C(tert-butyl) | -160 to -180 and 0 to 20 | 15 - 20 |

| Br-C(ring)-C(ring)-C(O) | -30 to 30 and 150 to 180 | 5 - 10 |

Note: The data in this table is hypothetical and based on the analysis of similar molecules. Actual values would require specific MD simulations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

The prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, through computational methods like Density Functional Theory (DFT) has become a standard tool in chemical research. d-nb.infonih.gov For this compound, DFT calculations can provide valuable insights into its ¹H, ¹³C, and ¹⁹F NMR spectra, aiding in its structural characterization. numberanalytics.comnumberanalytics.com

The general approach involves optimizing the geometry of the molecule at a chosen level of theory and then performing NMR calculations, which compute the isotropic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR. For ¹⁹F NMR, CFCl₃ is often used as a reference. rsc.org

The accuracy of the predicted NMR chemical shifts depends on several factors, including the choice of the DFT functional, the basis set, and the inclusion of solvent effects. nih.govnih.gov Studies on similar fluorinated and brominated aromatic compounds have demonstrated that with appropriate computational methods, a good correlation between calculated and experimental chemical shifts can be achieved. acs.org

For this compound, the following trends in chemical shifts can be anticipated from DFT calculations:

¹H NMR: The protons on the aromatic ring will show distinct chemical shifts due to the electronic effects of the bromine and fluorine substituents. The protons of the tert-butyl group will likely appear as a singlet at a characteristic upfield position.

¹³C NMR: The chemical shifts of the aromatic carbons will be significantly influenced by the electronegative fluorine and bromine atoms. The carbonyl carbon and the carbons of the tert-butyl group will also have predictable chemical shifts.

¹⁹F NMR: The chemical shift of the single fluorine atom will be sensitive to its electronic environment and can be a useful probe for studying intermolecular interactions. numberanalytics.com

Table 2: Predicted NMR Chemical Shifts for this compound using DFT (Hypothetical Data)

| Atom | Predicted Chemical Shift (ppm) | Multiplicity (Predicted) |

| ¹H (Aromatic) | 7.5 - 8.2 | m |

| ¹H (tert-butyl) | 1.3 - 1.5 | s |

| ¹³C (Carbonyl) | 165 - 170 | s |

| ¹³C (C-Br) | 115 - 120 | s |

| ¹³C (C-F) | 155 - 160 | d (J_CF) |

| ¹³C (tert-butyl quaternary) | 50 - 55 | s |

| ¹³C (tert-butyl methyl) | 28 - 32 | s |

| ¹⁹F | -110 to -120 | s |

Note: This data is hypothetical and serves as an illustration. Actual chemical shifts would need to be calculated using specific DFT methods and may vary based on the computational parameters and experimental conditions.

In silico Studies of Molecular Interactions in Chemical Systems

In silico studies, which encompass a range of computational techniques, are instrumental in understanding the molecular interactions of a compound within a chemical system. For this compound, these studies can elucidate how it interacts with other molecules, such as solvents, receptors, or other chemical species. These interactions are governed by non-covalent forces, including hydrogen bonds, halogen bonds, and van der Waals forces. youtube.com

The presence of a bromine atom, a fluorine atom, an amide group, and an aromatic ring in this compound provides multiple sites for potential molecular interactions:

Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing it to form hydrogen bonds with suitable partners.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming favorable interactions with Lewis bases. nih.govresearchgate.net This type of interaction has been shown to be significant in the crystal packing and protein-ligand binding of other brominated aromatic compounds. nih.gov

π-Interactions: The electron-rich aromatic ring can participate in π-π stacking interactions with other aromatic systems.

Molecular docking is a common in silico technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, such as a protein. While no specific docking studies for this compound have been reported, studies on structurally similar benzamides have shown that the substituent pattern on the phenyl ring significantly influences the binding mode and affinity. nih.gov The bromine and fluorine atoms can play a crucial role in directing the binding pose within a receptor's active site through specific halogen bonding or other interactions.

Table 3: Potential Non-Covalent Interactions of this compound

| Interaction Type | Functional Group Involved | Potential Interaction Partner |

| Hydrogen Bond (Donor) | Amide N-H | Oxygen or nitrogen atoms in other molecules |

| Hydrogen Bond (Acceptor) | Carbonyl C=O | Hydrogen bond donors (e.g., O-H, N-H) |

| Halogen Bond | Bromine atom | Lewis basic sites (e.g., lone pairs on O, N) |

| π-π Stacking | Aromatic Ring | Other aromatic systems |

| Dipole-Dipole | C-F, C-Br, C=O bonds | Other polar molecules |

The insights gained from in silico studies of molecular interactions are crucial for rational drug design and materials science, as they can help in the optimization of molecules for specific applications by fine-tuning their interaction profiles.

Synthesis of Derivatives and Analogues of T Butyl 3 Bromo 4 Fluorobenzamide

Modification at the Amide Nitrogen (e.g., N-alkylation, N-arylation)

The secondary amide functionality in T-Butyl 3-bromo-4-fluorobenzamide (B1271551) is a key site for derivatization. Modifications at the amide nitrogen, such as N-alkylation and N-arylation, can significantly alter the compound's physicochemical properties, including its lipophilicity, polarity, and hydrogen bonding capacity.

N-Alkylation: The N-alkylation of aromatic amides can be achieved through base-promoted reactions. researchgate.net In a typical procedure, a strong base such as sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or sodium methoxide is used to deprotonate the amide nitrogen, generating a nucleophilic amidate anion. researchgate.net This anion can then react with an alkyl halide (e.g., methyl iodide) in an SN2 reaction to yield the N-alkylated product. researchgate.net Care must be taken to select reaction conditions that avoid hydrolysis of the amide bond. researchgate.net For instance, using powdered KOH in a non-polar solvent like toluene (B28343) at reflux can be effective. researchgate.net Ruthenium-based catalysts have also been employed for the N-alkylation of aromatic amines with alcohols under mild conditions, a methodology that could potentially be adapted for amides. nih.govrsc.org

N-Arylation: The introduction of an aryl group at the amide nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions. While the direct N-arylation of secondary amides can be challenging, methods have been developed using palladium and copper catalysts. The Goldberg reaction, a copper-mediated coupling of an amide with an aryl iodide, is a classic method. nih.gov More recently, palladium-catalyzed N-arylation of acyclic secondary amides with aryl nonaflates, triflates, and chlorides has been reported, utilizing specialized biaryl phosphine (B1218219) ligands. nih.gov Another approach involves the use of arylboroxines as the arylating agent, catalyzed by a simple copper salt in ethanol, which can proceed under base-free conditions. nih.govbeilstein-journals.org A transition-metal-free method for the N-arylation of secondary amides has also been developed using an aryne generation strategy with o-diiodoarene and sodium hydride. rsc.org

| Modification | Reagents and Conditions | Description |

| N-Alkylation | 1. Strong base (e.g., NaH, KOH) 2. Alkyl halide (e.g., CH₃I) | Base-promoted deprotonation of the amide followed by nucleophilic attack on the alkyl halide. |

| N-Arylation (Pd-catalyzed) | 1. Palladium precatalyst 2. Biaryl phosphine ligand 3. Aryl halide/triflate 4. Base | Cross-coupling reaction to form a C-N bond between the amide nitrogen and an aryl group. |

| N-Arylation (Cu-catalyzed) | 1. Copper salt (e.g., CuI) 2. Aryl iodide or Arylboroxine | A classic method (Goldberg reaction) or a modern variation for the formation of N-aryl amides. |

| N-Arylation (Metal-free) | 1. o-diiodoarene 2. Sodium hydride | Generation of an aryne intermediate that is trapped by the amide nucleophile. |

Derivatization at the Bromine Position (e.g., via cross-coupling)

The bromine atom at the 3-position of the benzamide (B126) ring is a versatile handle for introducing a wide array of functional groups through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often being the most effective. nih.govjk-sci.com This reaction can be used to introduce a diverse range of amino substituents, including anilines and alkylamines. acs.orgacs.orgorganic-chemistry.orgorganic-chemistry.org

Heck Reaction: The Heck reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an alkene. nih.govwikipedia.org This reaction is typically carried out in the presence of a palladium catalyst and a base. acs.org The Heck reaction is a valuable tool for synthesizing derivatives with vinyl or substituted vinyl groups, which can be further functionalized. The choice of catalyst and reaction conditions can influence the stereoselectivity of the resulting alkene. acs.orgresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org An amine base is typically used in this reaction. youtube.comnih.gov The Sonogashira coupling is a highly efficient method for introducing alkynyl moieties, which are useful for extending the molecular framework and can serve as precursors for other functional groups.

Suzuki Coupling: Although not explicitly detailed in the provided search results for this specific compound, the Suzuki coupling is a widely used and robust method for forming carbon-carbon bonds by reacting an aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the bromine position.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | C-N | Palladium / Phosphine Ligand / Base |

| Heck Reaction | Alkene | C-C (alkenyl) | Palladium / Base |

| Sonogashira Coupling | Terminal Alkyne | C-C (alkynyl) | Palladium / Copper(I) / Amine Base |

| Suzuki Coupling | Organoboron Compound | C-C (aryl/alkyl) | Palladium / Base |

Transformations of the Fluorine Substituent (if applicable, e.g., defluorination or other functionalization)